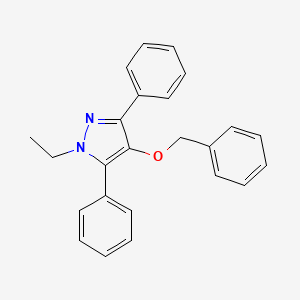
(7E)-9-Methyl-N-phenylpentadec-8-en-7-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7E)-9-Methyl-N-phenylpentadec-8-en-7-imine is an organic compound characterized by its unique structure, which includes a phenyl group attached to a pentadec-8-en-7-imine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7E)-9-Methyl-N-phenylpentadec-8-en-7-imine typically involves the reaction of a suitable aldehyde with an amine under specific conditions. One common method is the condensation reaction between 9-methylpentadec-8-en-7-one and aniline. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and ensure the efficient production of the compound.
化学反応の分析
Types of Reactions
(7E)-9-Methyl-N-phenylpentadec-8-en-7-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
(7E)-9-Methyl-N-phenylpentadec-8-en-7-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (7E)-9-Methyl-N-phenylpentadec-8-en-7-imine exerts its effects involves interactions with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, affecting various biochemical pathways. The phenyl group may also play a role in the compound’s activity by interacting with hydrophobic regions of target molecules.
類似化合物との比較
Similar Compounds
(5Z,7E,9)-decatrien-2-one: This compound has a similar structure but differs in the length of the carbon chain and the position of the double bonds.
7E,9E-Octadecadienoic acid: Another similar compound with a longer carbon chain and different functional groups.
Uniqueness
(7E)-9-Methyl-N-phenylpentadec-8-en-7-imine is unique due to its specific combination of a phenyl group and an imine group attached to a pentadec-8-en backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
61285-56-1 |
|---|---|
分子式 |
C22H35N |
分子量 |
313.5 g/mol |
IUPAC名 |
9-methyl-N-phenylpentadec-8-en-7-imine |
InChI |
InChI=1S/C22H35N/c1-4-6-8-11-15-20(3)19-22(18-12-9-7-5-2)23-21-16-13-10-14-17-21/h10,13-14,16-17,19H,4-9,11-12,15,18H2,1-3H3 |
InChIキー |
IXAAQLBPYVRVGM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=CC(=NC1=CC=CC=C1)CCCCCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine](/img/structure/B14598291.png)
![2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate](/img/structure/B14598295.png)


![Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-](/img/structure/B14598314.png)

![Butyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14598320.png)
![2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14598321.png)


![{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14598354.png)
